REACTION_CXSMILES
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Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=1.[CH2:10]([O:12][C:13]([N:15]1[CH2:20][CH2:19][CH:18]([NH2:21])[CH2:17][CH2:16]1)=[O:14])[CH3:11]>CN1C(=O)CCC1>[CH2:10]([O:12][C:13]([N:15]1[CH2:16][CH2:17][CH:18]([NH:21][C:2]2[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=2)[CH2:19][CH2:20]1)=[O:14])[CH3:11]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=NC=CC(=N1)OC
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(C)OC(=O)N1CCC(CC1)N
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Name
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Quantity
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32 mL
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Type
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solvent
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Smiles
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CN1CCCC1=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The organic phase was concentrated under reduced pressure
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Type
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EXTRACTION
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Details
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the residue extracted with ethyl acetate (3×50 mL) from a solution of 1 M NaOH (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over MgSO4
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Type
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CUSTOM
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Details
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the product purified with column chromatography on silica eluting with heptane/ethyl acetate (1:1)
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Name
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Type
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product
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Smiles
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C(C)OC(=O)N1CCC(CC1)NC1=NC=CC(=N1)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.93 g | |
YIELD: PERCENTYIELD | 42% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |